molecular formula C40H67N5O8 B605687 Auristatin F CAS No. 163768-50-1

Auristatin F

Cat. No.: B605687
CAS No.: 163768-50-1
M. Wt: 746.0 g/mol
InChI Key: LGNCNVVZCUVPOT-FUVGGWJZSA-N
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Description

Auristatin F is a synthetic analog of the natural compound dolastatin 10, which is derived from the marine organism Dolabella auricularia. It is a potent cytotoxic agent that inhibits cell division by disrupting microtubule dynamics. This compound is primarily used as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy .

Mechanism of Action

Target of Action

Auristatin F, also known as Monomethyl this compound (MMAF), is primarily targeted towards microtubules . It is often used as a payload in antibody-drug conjugates (ADCs) . The ADCs generally consist of three parts: the antibody (selective targeting unit), the drug or warhead molecule (a cytotoxic agent), and the chemical linker connecting these . The antibody targets antigens on the diseased cells, after which the entire ADC is internalized by endocytosis .

Mode of Action

This compound is an antimitotic agent which inhibits cell division by blocking the polymerization of tubulin . It is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This selective delivery system allows the cytotoxic agent to be delivered directly to the cancer cells, minimizing damage to healthy cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly process . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division . By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in rats . The bioavailability of this compound was found to be 0% with high clearance . This suggests that this compound is rapidly cleared from the body, which could potentially limit its bioavailability. When used as a payload in adcs, the antibody component can help improve the bioavailability of this compound by facilitating its targeted delivery to cancer cells .

Result of Action

The primary result of this compound’s action is the induction of cell death or apoptosis in cancer cells . By disrupting microtubule dynamics and blocking cell division, this compound triggers apoptosis, thereby eliminating the cancer cells . This makes this compound a potent cytotoxic agent against several cancer cell types when delivered as part of ADCs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of ADCs can be affected by the tumor microenvironment, including factors such as extracellular pH, hypoxia, and the presence of certain enzymes . Additionally, the structural properties of this compound can also influence its action. Studies have found that in solution, half of the this compound molecules are locked in an inactive conformation, which could potentially decrease their efficiency and increase the risk of side effects . Therefore, understanding and optimizing these environmental factors could potentially enhance the performance of this compound in ADCs .

Biochemical Analysis

Biochemical Properties

Auristatin F is an antimitotic agent which inhibits cell division by blocking the polymerisation of tubulin . It interacts with tubulin, a globular protein, and disrupts its polymerization, thereby inhibiting cell division . This interaction is characterized by the binding of this compound to the vinca domain of tubulin .

Cellular Effects

This compound exhibits strong anticancer cytotoxicity . It has been observed to have high potency against several cancer cell types when delivered as antibody-drug conjugates . It exerts its effects by inhibiting cellular division via disruption of microtubule dynamics .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of tubulin polymerization . It binds to the vinca domain of tubulin, disrupting its polymerization and thus inhibiting cell division . This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits potent cytotoxicity against cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound undergoes metabolic conversion, with demethylation being a major metabolic pathway

Transport and Distribution

Auristatins, including this compound, are generally classified by their membrane permeability

Subcellular Localization

The subcellular localization of this compound is likely within the cytoplasm due to its interaction with tubulin, a cytoplasmic protein

Preparation Methods

Synthetic Routes and Reaction Conditions: Auristatin F is synthesized through a series of chemical reactions that involve the coupling of various amino acids and other organic molecules. The synthesis typically starts with the preparation of intermediate compounds, which are then assembled into the final product through peptide bond formation and other chemical transformations .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity to meet the stringent requirements of pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Auristatin F undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

Auristatin F has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNCNVVZCUVPOT-FUVGGWJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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